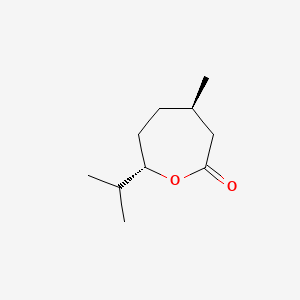

(4R,7S)-7-isopropyl-4-methyloxepan-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

(4R,7S)-4-methyl-7-propan-2-yloxepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-7(2)9-5-4-8(3)6-10(11)12-9/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAXPLCKKANQED-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(OC(=O)C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](OC(=O)C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00887338 | |

| Record name | 2-Oxepanone, 4-methyl-7-(1-methylethyl)-, (4R,7S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00887338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130981-75-8, 68330-67-6 | |

| Record name | rel-(4R,7S)-4-Methyl-7-(1-methylethyl)-2-oxepanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130981-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mentholactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68330-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxepanone, 4-methyl-7-(1-methylethyl)-, (4R,7S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Oxepanone, 4-methyl-7-(1-methylethyl)-, (4R,7S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00887338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R-trans)-7-isopropyl-4-methyloxepan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (4R,7S)-7-isopropyl-4-methyloxepan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4R,7S)-7-isopropyl-4-methyloxepan-2-one is a chiral monoterpenoid lactone with potential applications in organic synthesis and as a building block for novel chemical entities. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, spectral characterization, and a summary of its known and predicted physicochemical properties. Detailed experimental protocols for its synthesis via the Baeyer-Villiger oxidation of (-)-menthone are presented, alongside a logical workflow for its preparation and characterization. While specific biological activities and signaling pathway interactions for this stereoisomer are not yet extensively documented, the broader context of terpene lactones suggests potential for future investigation in drug discovery and development.

Chemical Identity and Properties

This compound is a seven-membered lactone, also known as an oxepanone, substituted with a methyl group at the 4-position and an isopropyl group at the 7-position. The stereochemical designators (4R,7S) define the specific three-dimensional arrangement of these substituents.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| IUPAC Name | (4R,7S)-4-methyl-7-(propan-2-yl)oxepan-2-one | PubChem |

| Synonyms | (4R,7S)-4-methyl-7-(1-methylethyl)-2-oxepanone, Mentholactone | PubChem |

| Molecular Formula | C₁₀H₁₈O₂ | PubChem |

| Molecular Weight | 170.25 g/mol | PubChem |

| CAS Number | 68330-67-6, 130981-75-8 | PubChem |

| InChI Key | GGAXPLCKKANQED-BDAKNGLRSA-N | PubChem |

| Canonical SMILES | C[C@@H]1CC--INVALID-LINK--C(C)C | PubChem |

| XLogP3 | 2.7 | PubChem |

| Topological Polar Surface Area | 26.3 Ų | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Table 2: Predicted and Experimental Physicochemical Properties

| Property | Value | Type | Source |

| Boiling Point | 248.3 ± 8.0 °C (at 760 mmHg) | Predicted | ChemicalBook[1] |

| Density | 0.926 ± 0.06 g/cm³ | Predicted | ChemicalBook[1] |

| Form | Liquid | Experimental | ChemicalBook[1] |

| Color | Colorless to pale yellow | Experimental | ChemicalBook[1] |

| Storage Temperature | -20°C | Recommendation | ChemicalBook[1] |

Synthesis and Experimental Protocols

The primary route for the stereospecific synthesis of this compound is the Baeyer-Villiger oxidation of (-)-menthone. This reaction is known to proceed with retention of stereochemistry at the migrating center, ensuring the desired (4R,7S) configuration of the product.

Synthesis via Baeyer-Villiger Oxidation of (-)-Menthone

The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to a carbonyl group, converting a ketone into an ester or a cyclic ketone into a lactone. The use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is common for this transformation.

Experimental Protocol:

A study on the synthesis of new liquid crystalline tolanes from (-)-menthone outlines a successful Baeyer-Villiger oxidation to produce the target lactone[1]. The most effective conditions reported in this study are summarized below:

-

Starting Material: (-)-Menthone

-

Reagents: meta-Chloroperoxybenzoic acid (m-CPBA) and trifluoroacetic acid (CF₃COOH).

-

Solvent: Dichloromethane (CH₂Cl₂)

-

Reaction Time: 7.5 hours

-

Temperature: 25 °C

-

Conversion: Complete

-

Yield: 90%

Detailed Steps:

-

Dissolve (-)-menthone in dichloromethane in a round-bottom flask.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) and a catalytic amount of trifluoroacetic acid to the solution.

-

Stir the reaction mixture at 25 °C for 7.5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxy acid.

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic byproducts.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the starting material to the characterized final product.

Spectroscopic Characterization

The structure of this compound has been confirmed by various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, as indicated in the literature[1]. While the specific spectral data is not fully detailed in the readily available abstracts, the following are the expected key spectroscopic features based on the compound's structure.

-

¹H NMR: Protons adjacent to the ester oxygen and the carbonyl group would exhibit characteristic chemical shifts. The isopropyl and methyl groups would show distinct doublet and triplet signals, respectively.

-

¹³C NMR: The carbonyl carbon would have a chemical shift in the range of 170-180 ppm. The carbon attached to the ester oxygen would also be significantly downfield. The remaining aliphatic carbons would appear in the upfield region.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 170.25, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the isopropyl group and cleavage of the lactone ring.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of a lactone carbonyl group would be expected around 1735-1750 cm⁻¹.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activity or the interaction of this compound with biological signaling pathways. However, as a monoterpenoid lactone, it belongs to a class of compounds known for a wide range of biological activities.

Monoterpenes, in general, are recognized for their potential as molecular scaffolds in drug design, exhibiting anticancer, antibacterial, antiviral, and neuroprotective properties. Terpene lactones, a subclass of monoterpenoids, have also been investigated for various therapeutic applications.

Potential Areas for Future Research:

Given the structural class of this compound, future research could explore its potential in the following areas:

-

Antimicrobial Activity: Many monoterpenoids exhibit antibacterial and antifungal properties.

-

Anti-inflammatory Effects: Some terpene lactones are known to modulate inflammatory pathways.

-

Oncology: The cytotoxicity of this compound against various cancer cell lines could be investigated.

-

Neuropharmacology: Given the neuroprotective potential of some monoterpenes, this could be another avenue of exploration.

The following diagram illustrates a hypothetical workflow for the initial biological screening of this compound.

Conclusion

This compound is a chiral monoterpenoid lactone that can be synthesized with high stereocontrol and yield from the readily available starting material, (-)-menthone. While its physicochemical properties are partially characterized, a comprehensive experimental dataset is still emerging. The primary focus of this guide has been to consolidate the available information on its chemical properties and provide a detailed protocol for its synthesis. The lack of specific biological data presents a clear opportunity for future research, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer activities, where other monoterpenoid lactones have shown promise. This molecule represents a valuable chiral building block for the synthesis of more complex natural products and novel therapeutic agents.

References

An In-depth Technical Guide to (-)-Mintlactone

CAS Number: 68330-67-6 (Note on CAS Number Discrepancy)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of (-)-Mintlactone, a monoterpenoid found in various Mentha species. While the user-specified CAS number is 68330-67-6, it is crucial to note that publicly available chemical databases consistently associate this number with 3,4-Menthone lactone or 6-Hydroxy-3,7-dimethyloctanoic acid lactone , compounds structurally distinct from (-)-Mintlactone. The correct CAS number for the (-)-enantiomer of Mintlactone is 38049-04-6 . This guide will focus on (-)-Mintlactone, also referred to as (6R,7aR)-3,6-dimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one, while acknowledging the CAS number provided in the query. Information on the racemic mixture or unspecified stereoisomers, often associated with CAS number 13341-72-5, will also be included where relevant. This document details its chemical and physical properties, synthesis methodologies, and known biological activities, with a focus on genotoxicity studies. Experimental protocols for key assays are provided, and quantitative data is summarized in tabular format. Due to the lack of information on specific signaling pathways for (-)-Mintlactone, an experimental workflow for its genotoxicity assessment is presented as a mandatory visualization.

Chemical and Physical Properties

(-)-Mintlactone is a bicyclic monoterpene lactone. Its chemical structure and properties are summarized below. It is a colorless to pale yellow liquid with a characteristic minty odor.[1] It is soluble in organic solvents like ethanol and ether but has limited solubility in water.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O₂ | [1][2] |

| Molecular Weight | 166.22 g/mol | [1] |

| IUPAC Name | (6R,7aR)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one | [1] |

| CAS Number | 38049-04-6 | [1][2] |

| Appearance | Colorless to pale yellow clear liquid | [3] |

| Boiling Point | 303.73 °C @ 760.00 mm Hg (estimated) | [3] |

| Flash Point | 255.00 °F (123.90 °C) (estimated) | [3] |

| Vapor Pressure | 0.001000 mmHg @ 25.00 °C (estimated) | [3] |

| logP (o/w) | 1.9 (estimated) | [1] |

| Water Solubility | 725.4 mg/L (for Mintlactone CAS 13341-72-5) | [4] |

Synthesis of (-)-Mintlactone

Several synthetic routes to (-)-Mintlactone have been reported, often starting from naturally occurring monoterpenes.

Synthesis from Hydroxymenthofurolactone

A common industrial method involves the hydrogenation of hydroxymenthofurolactone.[5]

Experimental Protocol:

-

Hydrogenation: 400 g (2.20 mol) of hydroxymenthofurolactone is dissolved in 1,000 g of 10% sodium hydroxide solution with 2.0 g of Palladium on carbon (Pd/C) catalyst in an autoclave. The mixture is hydrogenated at 20 bar and 25-30°C for 2 hours.[5]

-

Acidification and Extraction: After cooling and catalyst removal, the filtrate's pH is adjusted from 13 to 1 using 570 g of 30% sulfuric acid. The resulting oil phase is extracted with 600 g of toluene.[5]

-

Cyclization: 5 g of concentrated sulfuric acid is added to the toluene extract, and the mixture is boiled under reflux for 3 hours using a water separator, removing approximately 60 g of water.[5]

-

Purification: After cooling, the organic phase is washed with 200 g of water and then distilled on a 15 cm Vigreux column to yield mintlactone with a purity of 99%.[5]

Synthesis via Intramolecular Propargylic Barbier Reaction

A concise and efficient synthesis of (-)-Mintlactone has been achieved using a highly diastereoselective intramolecular propargylic Barbier reaction, followed by an allenol cyclocarbonylation. Tin(II) chloride was found to be the most effective reagent for the Barbier reaction.[6][7]

Biological Activity and Genotoxicity

The biological activity of Mintlactone has been investigated, with a primary focus on its genotoxic potential. It is also reported to have antifungal and antifeedant properties.[8]

Genotoxicity Studies

A comprehensive assessment of the genotoxic potential of mintlactone (CAS 13341-72-5) has been conducted through a battery of in vitro and in vivo assays.[4][9][10][11] The results have shown some contradictions, potentially related to the purity and stability of the test material.[9]

Summary of Genotoxicity Data:

| Assay | Test System | Concentration/Dose | Results | Source(s) |

| Bacterial Reverse Mutation (Ames) Test | S. typhimurium TA98 | ≥1600 μ g/plate | Positive (without S9 activation) | [4][12] |

| Bacterial Reverse Mutation (Ames) Test | S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2uvrA | Up to 5000 μ g/plate | Negative in other strains | [12] |

| In Vitro Mammalian Cell Micronucleus Test | Human peripheral blood lymphocytes | Up to 1400 μg/mL | Negative | [12] |

| In Vivo Micronucleus Test | Hsd:ICR (CD-1) mice | 125, 250, and 500 mg/kg bw | Negative | [12] |

| In Vivo Comet Assay | Livers of female Hsd:ICR (CD-1) mice | 125, 250, and 500 mg/kg bw | Positive | [4][9] |

| In Vivo Comet Assay | Livers of male Hsd:ICR (CD-1) mice | 125, 250, and 500 mg/kg bw | Negative | [4][9] |

| 3D Reconstructed Skin Micronucleus (RSMN) Assay | EpiDerm™ tissues | 0.1 to 10 mg/mL | Negative | [12] |

| 3D Skin Comet Assay | Reconstructed 3D Human Skin Models | 1.0, 10, and 100 μg/cm² | Negative | [12] |

Experimental Protocols for Genotoxicity Assays:

-

Bacterial Reverse Mutation (Ames) Test: The assay was conducted according to OECD Test Guideline 471. Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2uvrA were used. The test substance was evaluated with and without a metabolic activation system (S9 mix). Tester strains were exposed to mintlactone via plate incorporation.[12]

-

In Vivo Micronucleus and Comet Assay: The studies were performed in compliance with OECD Test Guidelines 474 and 489, respectively. Male and female Hsd:ICR (CD-1) mice were administered Mintlactone Sample 1 (96.90% purity) via gavage at dose levels of 125, 250, and 500 mg/kg bw on three consecutive days. Peripheral blood was collected for micronucleus detection using flow cytometry. For the comet assay, the liver was selected as the target organ.[12]

Signaling Pathways and Mechanism of Action

Currently, there is a lack of publicly available scientific literature describing specific signaling pathways or molecular mechanisms of action for (-)-Mintlactone. While the structurally related monoterpene, menthol, is known to interact with TRP channels and voltage-gated ion channels, similar studies on (-)-Mintlactone have not been found.[3]

Visualizations

As no specific signaling pathways for (-)-Mintlactone have been identified, the following diagram illustrates the experimental workflow for the in vivo genotoxicity assessment of Mintlactone.

References

- 1. (-)-Mintlactone | C10H14O2 | CID 642875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (6R,7aR)-3,6-Dimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one [webbook.nist.gov]

- 3. Cellular and Molecular Targets of Menthol Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US6512126B2 - Process for preparing mint lactone - Google Patents [patents.google.com]

- 6. A synthesis of (-)-mintlactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Assessment of the genotoxic potential of mintlactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. "Assessment of the Genotoxic Potential of Mintlactone" by Yax Thakkar, Holger Moustakas et al. [touroscholar.touro.edu]

- 11. Assessment of the genotoxic potential of mintlactone [agris.fao.org]

- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

(4R,7S)-7-isopropyl-4-methyloxepan-2-one IUPAC name

A Technical Guide to (4R,7S)-7-isopropyl-4-methyloxepan-2-one

This guide provides a detailed analysis of the chemical compound this compound, focusing on its IUPAC nomenclature, structural properties, and representative analytical methodologies. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

IUPAC Nomenclature Deconstruction

The systematic name this compound is derived following the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name precisely describes the molecule's structure, including its parent heterocycle, principal functional group, substituents, and stereochemistry.

Nomenclature Breakdown:

-

Parent Heterocycle: Oxepane specifies a seven-membered saturated ring containing an oxygen atom.[1]

-

Principal Functional Group: The suffix -2-one indicates a ketone functional group at the second position of the ring. A seven-membered ring lactone (a cyclic ester) is known as an ε-lactone.[2] IUPAC preferred nomenclature names lactones as heterocyclic ketones.[2][3]

-

Ring Numbering: For heterocyclic systems like oxepane, the heteroatom (oxygen) is assigned position 1. The numbering proceeds around the ring to give the principal functional group (the carbonyl) the lowest possible locant, which in this case is 2.

-

Substituents:

-

4-methyl: A methyl group (-CH₃) is attached to the carbon at position 4.

-

7-isopropyl: An isopropyl group (-CH(CH₃)₂) is attached to the carbon at position 7. The systematic name for isopropyl is propan-2-yl.

-

-

Stereochemistry: (4R,7S) is the stereochemical descriptor that defines the absolute configuration at the two chiral centers, carbons 4 and 7.[4][5]

The systematic application of these rules leads to the unambiguous IUPAC name.

Data Presentation

The key identifiers and properties of this compound are summarized in the table below for clear reference.

| Identifier | Value |

| IUPAC Name | This compound |

| Systematic IUPAC Name | (4R,7S)-4-methyl-7-(propan-2-yl)oxepan-2-one |

| Synonyms | Mentholactone, ε-Menthane lactone |

| Molecular Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol |

| CAS Number | 130981-75-8 |

| ChEBI ID | CHEBI:50250 |

| InChI | InChI=1S/C10H18O2/c1-7(2)9-5-4-8(3)6-10(11)12-9/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1 |

| InChIKey | GGAXPLCKKANQED-BDAKNGLRSA-N |

| Canonical SMILES | C[C@@H]1CC--INVALID-LINK--C(C)C |

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not widely published, this section outlines a representative methodology for the isolation and structural characterization of a natural product lactone from a plant matrix, a common source for such compounds.

General Protocol for Isolation and Characterization

This protocol describes a general workflow for isolating a target compound and verifying its structure using modern analytical techniques.

Objective: To isolate and structurally characterize a terpene lactone from a plant extract.

Materials:

-

Dried and ground plant material

-

Solvents for extraction (e.g., hexane, ethyl acetate, methanol)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate gradients)

-

High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

-

Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)

Methodology:

-

Extraction:

-

Macerate the dried, powdered plant material with a suitable solvent (e.g., ethyl acetate) at room temperature for 48-72 hours.

-

Filter the mixture and concentrate the filtrate in vacuo using a rotary evaporator to yield a crude extract.

-

-

Chromatographic Fractionation:

-

Subject the crude extract to column chromatography on a silica gel column.

-

Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing compounds with similar retention factors.

-

-

Purification:

-

Structural Elucidation:

-

NMR Spectroscopy: Dissolve the purified compound in a deuterated solvent and acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra. These experiments help determine the carbon skeleton, proton environments, and connectivity within the molecule.[8][9]

-

Mass Spectrometry: Analyze the compound using a high-resolution mass spectrometer (e.g., QTOF-MS) to determine its exact molecular weight and elemental formula. Fragmentation patterns can provide further structural information.[10]

-

Stereochemical Analysis: The absolute stereochemistry can be determined using techniques such as X-ray crystallography (if suitable crystals can be grown), chiral HPLC, or by comparing optical rotation and spectral data with known standards or literature values.

-

Visualizations

The following diagrams illustrate the IUPAC naming logic and the chemical structure of the molecule.

Caption: Logical workflow for the systematic IUPAC naming of the molecule.

Caption: 2D structure showing IUPAC numbering and stereocenters.

References

- 1. Oxepane - Wikipedia [en.wikipedia.org]

- 2. Lactone - Wikipedia [en.wikipedia.org]

- 3. acdlabs.com [acdlabs.com]

- 4. Descriptor (chemistry) - Wikipedia [en.wikipedia.org]

- 5. 6.2 Stereochemical Designations in Names and Structures – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. Isolation and Characterization of the Anticancer Compound Piceatannol from Sophora Interrupta Bedd - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mass spectrometry analysis of terpene lactones in Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure of (-)-mintlactone

An In-depth Technical Guide to the Molecular Structure and Biological Activity of (-)-Mintlactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Mintlactone, a naturally occurring monoterpene lactone, is a significant constituent of peppermint oil (Mentha piperita L.) and other Mentha species.[1] Its unique chemical structure and sensory properties have made it a subject of interest in flavor and fragrance chemistry. More recently, research has uncovered its potential pharmacological activities, particularly as an analgesic agent, opening new avenues for its application in drug discovery and development.[2][3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic data, and experimental protocols related to (-)-mintlactone. Furthermore, it explores its known biological activities and proposes a potential mechanism of action based on related compounds, offering a valuable resource for researchers in medicinal chemistry and pharmacology.

Molecular Structure and Physicochemical Properties

(-)-Mintlactone is a bicyclic monoterpenoid with a lactone functional group. Its systematic IUPAC name is (6R,7aR)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one. The molecule possesses two chiral centers at the C6 and C7a positions, giving rise to its specific stereochemistry, which is crucial for its biological activity and sensory characteristics.

Data Presentation: Physicochemical Properties

The key physicochemical and identifying properties of (-)-mintlactone are summarized in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | (6R,7aR)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one | |

| Molecular Formula | C₁₀H₁₄O₂ | [2] |

| Molecular Weight | 166.22 g/mol | [4] |

| CAS Number | 38049-04-6 | [2] |

| Stereochemistry | (6R, 7aR) | [4] |

| Appearance | Colorless to pale yellow clear liquid (est.) | [2] |

| Boiling Point | 303.73 °C @ 760 mmHg (est.) | [2] |

| Flash Point | 123.90 °C (est.) | [2] |

| Specific Gravity | 1.0629 g/cm³ at 20°C | [5] |

| Refractive Index | n²⁰/D 1.4997 | [5] |

| SMILES | C[C@@H]1CCC2=C(C(=O)O[C@@H]2C1)C | |

| InChIKey | VUVQBYIJRDUVHT-HZGVNTEJSA-N |

Spectroscopic Data

The structural elucidation of (-)-mintlactone has been confirmed through various spectroscopic techniques. The key data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are compiled in Table 2.

Data Presentation: Spectroscopic Data

| Spectroscopic Technique | Characteristic Peaks / Shifts | Reference(s) |

| Mass Spectrometry (MS) | m/z (%): 166 (M⁺, 100), 137 (60), 109 (44), 81 (43), 67 (40), 95 (29) | [1][5] |

| Infrared (IR) Spectroscopy | νᵣₘₐₓ (cm⁻¹): 1750 (γ-lactone C=O stretch), 1690 (C=C stretch) | [1][5] |

| ¹H-NMR (60 MHz, CCl₄) | δ (ppm): 1.15 (3H, d, J=6 Hz), 1.73 (3H, s), 4.71 (1H, m) | [1][5] |

| ¹³C-NMR | The signal at δ 175.5 indicates the presence of an ester carbonyl.[6] A complete, publicly assigned spectrum is not readily available. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. This section outlines the protocols for the isolation of (-)-mintlactone from its natural source and a method for its chemical synthesis.

Isolation from Peppermint Oil

The following protocol is adapted from the work of Takahashi et al. (1980) for the isolation of (-)-mintlactone from the essential oil of Mentha piperita L.[1][5]

Protocol:

-

Initial Fractionation: Peppermint oil is subjected to fractional distillation under reduced pressure to separate it into fractions based on boiling points.

-

Column Chromatography: The higher-boiling point fractions, which are rich in lactones, are pooled. This mixture is then subjected to column chromatography on silica gel.

-

Elution: The column is eluted with a solvent gradient, typically starting with n-hexane and gradually increasing the polarity with diethyl ether. Fractions are collected sequentially.

-

Monitoring: The composition of each fraction is monitored by analytical gas chromatography (GC). Fractions containing (-)-mintlactone are identified based on their retention time compared to a standard.

-

Preparative Gas Chromatography: The fractions enriched with (-)-mintlactone are combined and purified further using preparative gas chromatography with a suitable column (e.g., 10% FFAP on Celite 545) to yield pure (-)-mintlactone.

-

Characterization: The identity and purity of the isolated compound are confirmed using spectroscopic methods (MS, IR, NMR) as detailed in Section 3.0.

References

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Menthalactone, a new analgesic from Mentha cordifolia Opiz. Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Suppression of inducible nitric oxide synthase and cyclooxygenase-2 expression in RAW 264.7 macrophages by sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. znaturforsch.com [znaturforsch.com]

(4R,7S)-7-isopropyl-4-methyloxepan-2-one: A Technical Guide to Its Natural Sources, Isolation, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R,7S)-7-isopropyl-4-methyloxepan-2-one, a monoterpenoid lactone also known by its common name mentholactone, is a naturally occurring volatile compound. As a member of the terpene lactone family, it holds potential interest for researchers in various fields, including phytochemistry, pharmacology, and synthetic chemistry, due to the diverse biological activities associated with this class of molecules. This technical guide provides a comprehensive overview of the known natural sources of this compound, methodologies for its extraction and isolation, and a discussion of its potential biological relevance based on current scientific understanding.

Natural Sources

The primary identified natural source of this compound is the essential oil of peppermint (Mentha x piperita L.), a hybrid mint species in the Lamiaceae family. It is considered a plant metabolite of this widely cultivated herb. While peppermint oil is rich in major components like menthol and menthone, this compound is present as a minor constituent.

Quantitative Data

Precise quantitative data for the concentration of this compound in peppermint essential oil is not extensively documented in publicly available literature. Most analytical studies on peppermint oil focus on the quantification of its major constituents. However, one study noted that the content of p-menthane lactone, a closely related compound, could be influenced by cultivation conditions, suggesting that the concentration of these minor lactones may vary.[1] The lack of specific quantitative data highlights an area for future research, which could involve the targeted analysis of various peppermint cultivars and extracts under different growth and processing conditions.

Table 1: Natural Source of this compound

| Compound Name | Common Name | Natural Source | Plant Part | Compound Class |

| This compound | Mentholactone | Mentha x piperita L. | Aerial parts (leaves) | Monoterpenoid lactone |

Experimental Protocols

The isolation and identification of this compound from its natural source involves a multi-step process encompassing extraction of the essential oil followed by chromatographic separation and spectroscopic identification.

Extraction of Peppermint Essential Oil

A common and effective method for obtaining essential oil from peppermint leaves is steam distillation.

Protocol: Steam Distillation of Peppermint Leaves

-

Plant Material Preparation: Freshly harvested aerial parts of Mentha x piperita are air-dried in a shaded, well-ventilated area to reduce moisture content. The dried leaves are then coarsely powdered.

-

Apparatus Setup: A Clevenger-type apparatus is assembled for steam distillation. The powdered plant material is placed in the distillation flask.

-

Distillation: Steam is passed through the plant material, causing the volatile essential oils to vaporize. The vapor mixture of water and oil is then condensed in the condenser.

-

Collection: The condensed liquid is collected in a separating funnel, where the essential oil, being less dense than water, forms a layer on top. The aqueous layer is discarded, and the essential oil is collected.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water. The dried oil is then stored in a sealed, dark glass vial at low temperature (e.g., 4°C) to prevent degradation.

Isolation of this compound

Due to its status as a minor component, the isolation of pure this compound requires advanced chromatographic techniques. Preparative gas chromatography (prep-GC) is a suitable method for separating individual volatile compounds from a complex mixture like essential oil.

Protocol: Preparative Gas Chromatography (Prep-GC)

-

Instrumentation: A preparative gas chromatograph equipped with a suitable capillary column (e.g., a polar phase column like those used for essential oil analysis) and a fraction collector is used.

-

Sample Injection: A small volume of the peppermint essential oil is injected into the GC.

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through the column. The separation of compounds is based on their volatility and interaction with the stationary phase of the column.

-

Fraction Collection: As individual compounds elute from the column and are detected, the fraction collector is programmed to isolate the peak corresponding to the retention time of this compound. The retention time would need to be determined beforehand using an analytical GC-MS with a reference standard.

-

Purity Analysis: The collected fraction is then re-analyzed using analytical GC-MS to confirm its purity.

Identification and Characterization

The identity of the isolated compound is confirmed using spectroscopic methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the retention time and mass spectrum of the compound. The fragmentation pattern in the mass spectrum is a unique fingerprint that can be compared to spectral libraries for identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the molecule, confirming the connectivity of atoms and the stereochemistry.

Biological Significance and Signaling Pathways

While specific studies on the biological activities and signaling pathways of this compound are limited, the broader class of terpene lactones found in various plants is known to exhibit a range of pharmacological effects. These activities are often attributed to their ability to interact with various cellular targets.

Many terpenoids have been reported to possess anti-inflammatory properties, and one of the key signaling pathways implicated is the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Inhibition of NF-κB activation can lead to a downstream reduction in the production of pro-inflammatory mediators. While not directly demonstrated for this compound, this represents a plausible and important area for future investigation.

Diagram of a Hypothetical Experimental Workflow for Isolation and Identification

Caption: Workflow for the isolation and identification of the target compound.

Diagram of a Potential Signaling Pathway for Terpene Lactones

Caption: Hypothesized inhibitory effect on the NF-κB signaling pathway.

Conclusion and Future Directions

This compound is a naturally occurring monoterpenoid lactone found in peppermint essential oil. While its presence is confirmed, there is a clear need for further research to quantify its concentration in various Mentha species and under different cultivation and processing conditions. The development of specific and efficient isolation protocols will be crucial for obtaining sufficient quantities of the pure compound for comprehensive biological evaluation. Future studies should focus on elucidating its specific biological activities and understanding its mechanism of action, including its potential interaction with signaling pathways such as NF-κB. Such research will be invaluable for unlocking the full potential of this and other minor components of essential oils for applications in drug development and other scientific disciplines.

References

A Technical Guide to the Isolation of (-)-Mintlactone from Mentha piperita Oil

Introduction

Mentha piperita L., commonly known as peppermint, is a globally cultivated plant highly valued for its essential oil. This oil is a complex mixture of over 300 compounds, with the primary constituents being menthol (30-55%) and menthone (14-32%).[1][2] While these major components define the characteristic cooling and minty profile, the nuanced and well-balanced aroma of high-quality peppermint oil is significantly influenced by its trace constituents.[3] Among these are a group of compounds known as "mint lactones," which impart sweet, coconut, and coumarin-like aroma characteristics.[3]

(-)-Mintlactone is a key p-menthane lactone identified as a minor but olfactorily significant component in Mentha piperita oil.[4] Its isolation presents a considerable challenge due to its low concentration relative to the major monoterpenes. This guide provides a comprehensive overview of the technical procedures for the successful isolation and purification of (-)-mintlactone from crude peppermint oil, intended for researchers in natural product chemistry, flavor science, and drug development. The methodologies detailed herein are compiled from established scientific literature and focus on a multi-step process involving initial oil extraction, chemical fractionation, and advanced chromatographic purification.

Composition of Mentha piperita Essential Oil

The successful isolation of a trace component like (-)-mintlactone first requires an understanding of the chemical matrix from which it is being separated. Peppermint oil is overwhelmingly composed of monoterpenoids, with (-)-menthol and its derivatives being the most abundant.

Table 1: Typical Chemical Composition of Mentha piperita Essential Oil

| Compound | Typical Percentage (%) | Reference |

|---|---|---|

| (-)-Menthol | 30.0 - 55.0 | [1][2] |

| Menthone | 14.0 - 32.0 | [1][2] |

| Menthyl Acetate | 2.8 - 10.0 | [5] |

| 1,8-Cineole (Eucalyptol) | 3.5 - 14.0 | [1][5] |

| Isomenthone | 1.5 - 10.0 | [5] |

| Menthofuran | 1.0 - 9.0 | [5] |

| Limonene | 1.0 - 5.0 | [2] |

| Pulegone | < 4.0 | [5] |

| (-)-Mintlactone | Trace |[3][4] |

Overall Isolation Workflow

The isolation of (-)-mintlactone is a multi-stage process that begins with the extraction of crude essential oil and proceeds through several fractionation and purification steps designed to concentrate and isolate the target lactone.

Caption: High-level workflow for the isolation of (-)-mintlactone.

Experimental Protocols

Protocol 1: Extraction of Crude Essential Oil via Steam Distillation

This initial step aims to extract the volatile aromatic compounds, including (-)-mintlactone, from the plant material.[6]

-

Plant Material Preparation : Use dried and cleaned Mentha piperita leaves. The material can be ground or chopped to increase the surface area for efficient extraction.[6][7]

-

Apparatus Setup : Assemble a Clevenger-type or similar steam distillation apparatus, consisting of a distillation flask, condenser, and a collection vessel.[6][8]

-

Distillation :

-

Place the prepared plant material into the distillation flask.

-

Add water to the flask until the plant material is fully submerged.[6]

-

Heat the flask to generate steam. The steam will pass through the plant material, carrying the volatile essential oils.[9]

-

The steam and oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid.

-

Collect the resulting liquid (hydrosol and essential oil) in the collection vessel. The process is typically run for 3-4 hours.[8]

-

-

Oil Separation : Allow the collected liquid to settle. The less dense essential oil will form a distinct layer on top of the aqueous hydrosol. Separate the crude peppermint oil layer for further processing.

Protocol 2: Isolation of the Acid and Lactone Fraction

This protocol uses liquid-liquid extraction to separate the components of the crude oil based on their acidic or phenolic properties, effectively concentrating the lactones.[10]

-

Initial Dissolution : Dissolve the crude peppermint oil in a suitable organic solvent, such as diethyl ether.

-

Removal of Basic Components (Optional) : Wash the ether solution with a dilute acid (e.g., 1 M HCl) to remove any basic compounds. Discard the aqueous layer.

-

Removal of Phenolic Components :

-

Extract the ether solution with an aqueous base solution (e.g., 1 N NaOH).[10] This will deprotonate and transfer acidic phenols into the aqueous layer.

-

Repeat the extraction multiple times to ensure complete removal of the phenolic fraction.

-

Combine the aqueous layers (containing phenols) and set them aside.

-

-

Isolation of Acid/Lactone Fraction :

-

The remaining ether layer now contains neutral compounds, acids, and lactones.

-

Wash the ether layer with water and dry it over anhydrous sodium sulfate.

-

Evaporate the ether under reduced pressure to obtain the concentrated neutral and acidic/lactone fraction.

-

Alternative from source[10]: The aqueous layer from the initial NaOH extraction can be acidified (e.g., with HCl to pH 1) and then re-extracted with ether to specifically isolate the "acid and lactone fraction."[10]

-

Caption: Liquid-liquid extraction workflow for fractionating crude oil.

Protocol 3: Concentration via Silica Gel Fractionation

To further concentrate the trace lactones before final purification, silica gel column chromatography is employed. This separates compounds based on polarity.[3]

-

Column Preparation : Prepare a chromatography column with silica gel as the stationary phase, slurry-packed with a non-polar solvent like n-hexane.

-

Sample Loading : Dissolve the concentrated acid and lactone fraction from Protocol 2 in a minimal amount of the starting mobile phase (e.g., n-hexane). Load this solution onto the top of the silica gel column.

-

Elution : Elute the column with a solvent gradient of increasing polarity. Start with 100% n-hexane and gradually increase the proportion of a more polar solvent like ethyl acetate.

-

Fraction Collection : Collect the eluate in sequential fractions.

-

Analysis : Analyze each fraction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing (-)-mintlactone. Pool the relevant fractions.

-

Solvent Removal : Evaporate the solvent from the pooled fractions under reduced pressure to yield a lactone-enriched concentrate.

Protocol 4: Final Isolation by Preparative Gas Chromatography (Prep-GC)

The final step uses preparative gas chromatography to isolate (-)-mintlactone to a high degree of purity based on its boiling point and interaction with the GC column.[10][11]

-

Apparatus : Use a gas chromatograph equipped for preparative-scale injections and a collection system. The system may include a micro-fluidic Deans switch for precise fraction cutting.[11]

-

Column Selection : A polar capillary column (e.g., a Carbowax or similar polyethylene glycol phase) is suitable for separating lactones.

-

Operating Conditions :

-

Injector Temperature : ~240-250°C

-

Carrier Gas : Helium or Hydrogen

-

Oven Program : A temperature gradient program, for example, starting at 50°C and ramping up to 250°C at a rate of 3°C/min, followed by an isothermal hold.[12]

-

Detector : A flame ionization detector (FID) is commonly used, with the effluent split between the detector and the collection port.

-

-

Injection and Collection :

-

Inject the lactone-enriched concentrate from Protocol 3.

-

Monitor the chromatogram to identify the peak corresponding to (-)-mintlactone (retention time must be predetermined using an analytical standard if available).

-

Divert the effluent corresponding to the (-)-mintlactone peak into a cold trap (e.g., a deactivated uncoated capillary tube cooled with liquid nitrogen or dry ice) to condense and collect the pure compound.[11]

-

Multiple injections may be required to collect a sufficient quantity of the material.[11]

-

-

Recovery : After collection, the isolated compound is recovered by rinsing the trap with a small amount of a volatile solvent (e.g., dichloromethane or ether) and then carefully evaporating the solvent.

Quantitative Data and Characterization

Following the successful execution of these protocols, quantitative analysis and structural confirmation are essential.

Table 2: Reported Yield of (-)-Mintlactone from Mentha piperita Oil

| Parameter | Value | Source |

|---|---|---|

| Starting Material | Crude Peppermint Oil | [10] |

| Final Yield (Pure (-)-Mintlactone) | 1.5 g (from an unspecified large quantity of oil) | [10] |

| Final Yield ((+)-Isomintlactone) | 0.1 g | [10] |

| Isomer Ratio in Oil ((-)-Mintlactone : (+)-Isomintlactone) | 10 : 1 |[10] |

Table 3: Spectroscopic Data for Characterization of (-)-Mintlactone

| Analysis Type | Observed Data | Source |

|---|---|---|

| Mass Spectrometry (MS) m/e (%) | 166 (M+, 100), 137 (60), 109 (44), 81 (43), 95 (29), 67 (40) | [10] |

| Nuclear Magnetic Resonance (NMR) δ (ppm) | 1.15 (3H, doublet, J=6 Hz, -CH₃), 1.73 (3H, -C=C-CH₃), 4.71 (1H, -O-CH-) | [10] |

| Infrared Spectroscopy (IR) νmax (cm⁻¹) | 1750, 1690 |[10] |

Biosynthetic Context

(-)-Mintlactone is not a primary product of the main monoterpene biosynthetic pathway in Mentha piperita. Instead, it is considered a secondary biotransformation product arising from a precursor, menthofuran.[4] Menthofuran itself is a significant component of peppermint oil and can degrade over time, particularly under oxidative conditions, to form various lactones, including (-)-mintlactone and its diastereomers.[3] Understanding this relationship is crucial for researchers studying oil stability and the development of specific aroma profiles.

Caption: Biosynthetic origin of (-)-mintlactone from menthofuran.

References

- 1. mdpi.com [mdpi.com]

- 2. Mentha piperita: Essential Oil and Extracts, Their Biological Activities, and Perspectives on the Development of New Medicinal and Cosmetic Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and characterization of mint lactones: trace-level odor-important aroma compounds in peppermint oil | IDEALS [ideals.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. aensiweb.com [aensiweb.com]

- 6. ijcrt.org [ijcrt.org]

- 7. Extraction of Peppermint Essential Oils and Lipophilic Compounds: Assessment of Process Kinetics and Environmental Impacts with Multiple Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The process of extracting menthone from peppermint oil. [greenskybio.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Simple preparative gas chromatographic method for isolation of menthol and menthone from peppermint oil, with quantitative GC-MS and (1) H NMR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. agriculturejournals.cz [agriculturejournals.cz]

Olfactory Properties of Mintlactone Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the olfactory properties of mintlactone stereoisomers, key aroma compounds found in peppermint oil and other natural sources. Understanding the distinct sensory characteristics of each stereoisomer is crucial for flavor and fragrance development, as well as for potential applications in pharmacology and sensory-targeted drug delivery. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the relationships and processes involved.

Olfactory Profile of Mintlactone Stereoisomers

Mintlactone and its stereoisomers are known to contribute sweet, coconut, and coumarin-like aroma characteristics to essential oils.[1] The spatial arrangement of atoms in these chiral molecules significantly influences their interaction with olfactory receptors, leading to distinct odor profiles and potencies. While comprehensive quantitative data for all possible stereoisomers is limited in publicly available literature, key findings have been consolidated below.

Quantitative Olfactory Data

The following table summarizes the known olfactory properties of various mintlactone stereoisomers. It is important to note that odor thresholds can vary based on the medium (e.g., air, water, wine) and the sensory evaluation methodology employed.

| Stereoisomer | Odor Descriptor(s) | Odor Threshold | Source(s) |

| (-)-Mintlactone | Sweet, Coconut, Coumarin-like | Not specified in retrieved sources | [1] |

| (+)-Isomintlactone | Sweet, Mint-like | Not specified in retrieved sources | [1] |

| Menthofurolactone Diastereomers | Coumarinic, Phenolic, Minty, Powerful | Very low detection thresholds in air (pg to ng/L range) | |

| (3S,3aS,6R,7aS)-Dihydromintlactone | Sweet/Milky, Caramel-like/Spicy | Lowest odor threshold among its stereoisomers |

Experimental Protocols

The characterization of the olfactory properties of mintlactone stereoisomers relies on a combination of sophisticated analytical and sensory evaluation techniques.

Sensory Evaluation: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a pivotal technique for determining the odor activity of individual volatile compounds in a complex mixture.[2][3][4][5]

Principle: A sample containing the volatile compounds is injected into a gas chromatograph (GC), which separates the compounds based on their physicochemical properties. The effluent from the GC column is split into two paths. One path leads to a conventional detector (e.g., Mass Spectrometer, Flame Ionization Detector) for chemical identification and quantification. The other path is directed to a sniffing port, where a trained sensory panelist assesses the odor of each eluting compound.

Methodology:

-

Sample Preparation: Mintlactone stereoisomers are typically isolated and concentrated from natural sources like peppermint oil using techniques such as silica gel fractionation.[1] For purified standards, solutions of known concentrations are prepared in an appropriate solvent.

-

Gas Chromatography: The sample is injected into a GC equipped with a chiral column to separate the different stereoisomers. The column temperature is programmed to increase over time to ensure the elution of all compounds of interest.

-

Olfactometry: A trained panelist sniffs the effluent from the GC at the olfactometry port. The panelist records the retention time, odor descriptor, and intensity of each detected odorant.

-

Odor Threshold Determination: To determine the odor threshold, a series of dilutions of the sample are analyzed by GC-O. The lowest concentration at which an odor can be reliably detected by a certain percentage of the panel (typically 50%) is defined as the odor detection threshold.[6] Common methods include Aroma Extract Dilution Analysis (AEDA) and CharmAnalysis™.

Synthesis of Mintlactone Stereoisomers

The availability of pure stereoisomers is essential for accurate sensory evaluation. Various synthetic routes have been developed to obtain specific mintlactone stereoisomers.

Example: Synthesis of (-)-Mintlactone

A concise and efficient synthesis of (-)-mintlactone has been achieved through a highly diastereoselective intramolecular propargylic Barbier reaction, followed by an allenol cyclocarbonylation.[7] Tin(II) chloride has been identified as a particularly effective reagent for the Barbier reaction. Other synthetic approaches may start from precursors like isopulegol.

Molecular Interactions and Signaling

The perception of odor begins with the interaction of odorant molecules with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity.[5][8][9][10][11] The chirality of an odorant molecule, such as the different stereoisomers of mintlactone, can lead to differential activation of these chiral receptors, resulting in distinct odor perceptions.[12]

While the specific olfactory receptors for mintlactone stereoisomers have not been definitively identified in the available literature, a general signaling pathway for terpenoid-like odorants can be proposed.

Caption: Generalized olfactory signaling pathway for a mintlactone stereoisomer.

Experimental and Logical Workflows

Visualizing the workflow of experiments and the logical relationships between different components is crucial for understanding the research process in this field.

Caption: Experimental workflow for determining olfactory properties of mintlactone stereoisomers.

Caption: Logical relationship between mintlactone and the olfactory properties of its stereoisomers.

Conclusion

The olfactory properties of mintlactone stereoisomers are a clear demonstration of the principle of stereochemical specificity in olfaction. Even subtle changes in the three-dimensional structure of these molecules can lead to significant differences in their perceived odor and potency. While research has identified the characteristic aromas of several key stereoisomers, further quantitative analysis, particularly the determination of odor thresholds for all possible stereoisomers, is needed for a complete understanding. The identification of the specific olfactory receptors that bind to mintlactone stereoisomers remains a promising area for future research, which could have significant implications for the targeted design of novel flavor and fragrance ingredients and potentially for therapeutic applications.

References

- 1. The Effects of Essential Oils and Terpenes in Relation to Their Routes of Intake and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the Biosynthesis of Terpenoids and Their Ecological Functions in Plant Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jackwestin.com [jackwestin.com]

- 4. env.go.jp [env.go.jp]

- 5. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. cetjournal.it [cetjournal.it]

- 7. Potential role of terpenes in recovery from olfactory dysfunction with olfactory training: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactome | Olfactory Signaling Pathway [reactome.org]

- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 10. Khan Academy [khanacademy.org]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. researchgate.net [researchgate.net]

The Role of (-)-Mintlactone as a Plant Metabolite: A Technical Guide

Abstract

(-)-Mintlactone, a p-menthane monoterpene lactone, is a naturally occurring volatile compound found in trace amounts in the essential oil of peppermint (Mentha × piperita) and other Mentha species. While recognized for its contribution to the characteristic aroma of mint, its role as a plant metabolite extends beyond flavor and fragrance. This technical guide provides an in-depth analysis of the current understanding of (-)-mintlactone's function within the plant, synthesizing available data on its biosynthesis, physiological effects, and potential ecological significance. Detailed experimental methodologies and conceptual signaling pathways are presented to serve as a resource for researchers in plant biology, natural product chemistry, and drug development.

Introduction

The genus Mentha is renowned for its production of a diverse array of monoterpenoids, which form the basis of their characteristic essential oils. These secondary metabolites are not merely waste products but play crucial roles in the plant's interaction with its environment, including defense against herbivores and pathogens, and allelopathic interactions with competing plants. (-)-Mintlactone (3,6-dimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one) is one such metabolite, a bicyclic lactone that, despite its low concentration, contributes to the complex aroma profile of peppermint oil.[1] Beyond its organoleptic properties, emerging evidence suggests a potential role for (-)-mintlactone in plant defense through its phytotoxic activities. This guide aims to consolidate the existing knowledge on (-)-mintlactone as a plant metabolite, providing a technical framework for future research.

Biosynthesis of (-)-Mintlactone

The biosynthesis of (-)-mintlactone is intricately linked to the well-characterized monoterpene pathway in Mentha species, which is localized in the peltate glandular trichomes on the leaf surfaces.[2] While the complete enzymatic cascade leading to (-)-mintlactone has not been fully elucidated, it is widely accepted that it is derived from the precursor (+)-menthofuran.[3]

The proposed biosynthetic origin of (-)-mintlactone begins with the central intermediate of the menthol pathway, (+)-pulegone. Pulegone can be either reduced to menthone or oxidized to (+)-menthofuran by menthofuran synthase, a cytochrome P450 monooxygenase.[4][5] From menthofuran, a series of oxidative reactions are hypothesized to yield various p-menthane lactones, including (-)-mintlactone. The precise enzymes catalyzing the conversion of menthofuran to (-)-mintlactone have yet to be identified.

Physiological Role and Biological Activity

The primary documented physiological role of (-)-mintlactone from a plant-centric perspective is its phytotoxic and potential allelopathic activity. Allelopathy is a biological phenomenon where one plant influences the growth of others through the release of chemical compounds.

Phytotoxic (Herbicidal) Activity

Recent studies have demonstrated the significant phytotoxic effects of menthalactone (a synonym for mintlactone) on seed germination, particularly in monocot species.[5][6] This suggests a potential role for (-)-mintlactone in chemical defense, either by inhibiting the growth of competing plant species in its vicinity or by deterring herbivores.

Table 1: Phytotoxic Activity of Menthalactone on Seed Germination

| Plant Species | Bioassay Type | Endpoint | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Bentgrass (Agrostis stolonifera) | Seed Germination | Growth Inhibition | 4.9 ± 1.2 | [6] |

| Duckweed (Lemna pausicostata) | Plant Growth | Growth Inhibition | 293.4 ± 70.6 | [6] |

| Ryegrass (Lilium perenne) | Seed Germination | Complete Inhibition at 1000 µM | >330 | [5] |

| Barnyard Grass (Echinochloa crus-galli) | Seed Germination | Complete Inhibition at 1000 µM | >330 | [5] |

| Crabgrass (Digitaria sanguinalis) | Seed Germination | Complete Inhibition at 1000 µM | >330 |[5] |

The potent inhibitory effect on bentgrass seed germination at a low micromolar concentration highlights its potential as a natural herbicide. The selectivity towards monocots is also a noteworthy aspect for further investigation.

Regulation of Biosynthesis

The biosynthesis of monoterpenes in Mentha is known to be regulated by both developmental cues and environmental stimuli, including herbivory and abiotic stress. The signaling molecule methyl jasmonate (MeJA), a key component of the jasmonic acid (JA) pathway, is a potent elicitor of terpenoid biosynthesis.[1][7]

Upon herbivore attack or mechanical wounding, a signaling cascade is initiated, leading to the synthesis of JA and its derivatives. These signaling molecules then upregulate the expression of genes encoding key enzymes in the monoterpene biosynthetic pathway. It is plausible that the production of (-)-mintlactone, as a downstream product of this pathway, is similarly induced as part of the plant's defense response. For instance, application of methyl jasmonate to Mentha species has been shown to increase the transcript levels of genes such as limonene synthase and menthofuran synthase, which are upstream of (-)-mintlactone formation.[8]

Experimental Protocols

Extraction and Quantification of (-)-Mintlactone from Mentha Tissue

This protocol describes a general method for the extraction and quantification of (-)-mintlactone from fresh plant material using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Fresh Mentha piperita leaves

-

Liquid nitrogen

-

Dichloromethane (CH₂Cl₂), HPLC grade

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Internal standard (e.g., tetradecane)

-

Mortar and pestle or homogenizer

-

Centrifuge

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Harvest fresh peppermint leaves and immediately freeze them in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Weigh approximately 1 g of the powdered tissue into a centrifuge tube.

-

Add 5 mL of dichloromethane and a known amount of the internal standard.

-

Homogenize the mixture for 2 minutes and then sonicate for 15 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 3000 x g for 10 minutes.

-

Carefully transfer the supernatant (dichloromethane extract) to a new vial.

-

Dry the extract over anhydrous sodium sulfate.

-

Filter the dried extract through a 0.22 µm syringe filter.

-

Analyze a 1 µL aliquot of the extract by GC-MS.

-

Identify (-)-mintlactone based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the amount of (-)-mintlactone by comparing its peak area to that of the internal standard.

Seed Germination Bioassay for Phytotoxicity

This protocol outlines a method to assess the phytotoxic effects of (-)-mintlactone on the seed germination and seedling growth of a model plant, such as cress (Lepidium sativum).[9]

Materials:

-

(-)-Mintlactone standard

-

Methanol

-

Tween 20

-

Petri dishes (60 mm)

-

Filter paper

-

Cress seeds

-

Growth chamber

Procedure:

-

Prepare a stock solution of (-)-mintlactone in methanol.

-

Create a series of dilutions of the stock solution to achieve the desired final assay concentrations (e.g., 1, 10, 100, 500 µM).

-

Place a sterile filter paper in each Petri dish.

-

Apply 1 mL of each (-)-mintlactone dilution to the filter paper and allow the methanol to evaporate completely in a fume hood.

-

Prepare a control group with methanol only.

-

Moisten each filter paper with 2 mL of a 0.05% (v/v) aqueous Tween 20 solution.

-

Place 20 cress seeds, evenly spaced, in each Petri dish.

-

Seal the Petri dishes with parafilm and place them in a growth chamber in the dark at 25°C.

-

After 72 hours, measure the root and shoot length of the seedlings.

-

Calculate the percentage of inhibition for each concentration relative to the control.

-

Determine the IC50 value (the concentration that causes 50% inhibition) using a dose-response curve.

Conclusion and Future Perspectives

(-)-Mintlactone, though a minor component of peppermint essential oil, exhibits significant biological activity that warrants further investigation into its role as a plant metabolite. Its demonstrated phytotoxicity suggests a function in allelopathy and defense. The biosynthesis of (-)-mintlactone from menthofuran is a key area for future research, with the identification of the specific enzymes involved being a critical next step. Understanding the genetic and environmental regulation of its production, particularly in response to biotic and abiotic stresses, will provide deeper insights into its ecological significance. For drug development professionals, the potent and selective herbicidal activity of (-)-mintlactone presents an interesting lead for the development of novel, natural-product-based herbicides. The detailed protocols and conceptual frameworks provided in this guide offer a foundation for advancing our knowledge of this intriguing plant metabolite.

References

- 1. Frontiers | Transcriptome analysis reveals regulatory mechanism of methyl jasmonate-induced monoterpenoid biosynthesis in Mentha arvensis L. [frontiersin.org]

- 2. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Agrobiological Interactions of Essential Oils of Two Menthol Mints: Mentha piperita and Mentha arvensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Menthalactone from Mentha piperita L., a Monocot-Selective Bioherbicide [mdpi.com]

- 7. Improving Phenolic Total Content and Monoterpene in Mentha x piperita by Using Salicylic Acid or Methyl Jasmonate Combined with Rhizobacteria Inoculation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Monoterpenoid Lactones: A Comprehensive Technical Guide for Drug Discovery and Development

An in-depth exploration of the natural sources, biosynthesis, biological activities, and therapeutic potential of monoterpenoid lactones, tailored for researchers, scientists, and drug development professionals.

Monoterpenoid lactones are a class of naturally occurring compounds characterized by a ten-carbon backbone arranged into a bicyclic structure containing a lactone ring. Found in a variety of plant species, these molecules have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of knowledge on monoterpenoid lactones, with a focus on their potential as therapeutic agents. We will delve into their natural sources, biosynthetic pathways, mechanisms of action, and the experimental methodologies used to investigate them.

Natural Sources and Chemical Diversity

Monoterpenoid lactones are predominantly found in the plant kingdom, where they play crucial roles in plant defense and communication. Notable plant genera that are rich sources of these compounds include Nepeta, Valeriana, and Actinidia.

Table 1: Prominent Monoterpenoid Lactones and Their Natural Sources

| Monoterpenoid Lactone | Natural Source(s) | Key Structural Features |

| Nepetalactone | Nepeta cataria (Catnip) | Iridoid monoterpenoid with a fused cyclopentane and pyran ring system. Exists as several stereoisomers. |

| Iridomyrmecin | Iridomyrmex ants, various plants | Iridoid monoterpenoid lactone. |

| Genipin | Genipa americana, Gardenia jasminoides | Iridoid, aglycone of geniposide. |

| Boschnialactone | Boschniakia rossica | Monoterpenoid lactone. |

| Valtrate | Valeriana officinalis | Iridoid ester. |

| Onitsu-lactone | Boschniakia rossica | |

| Bakkenolide B | Petasites japonicus | Sesquiterpenoid lactone with a bakkenolide skeleton. |

Biosynthesis of Monoterpenoid Lactones

The biosynthesis of monoterpenoid lactones, like other monoterpenes, originates from the methylerythritol phosphate (MEP) pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The biosynthesis of nepetalactone in Nepeta cataria serves as a well-characterized example.

The pathway begins with the formation of geranyl pyrophosphate (GPP) from IPP and DMAPP. GPP is then converted to geraniol, which undergoes a series of oxidation and reduction steps to form the key intermediate, 8-oxogeranial. This intermediate then cyclizes to form nepetalactol, which is subsequently oxidized to yield nepetalactone.

The Discovery and History of Mintlactone in Peppermint: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Mintlactone, a seemingly minor constituent of peppermint (Mentha piperita) essential oil, plays a pivotal role in the characteristic aroma profile of this commercially significant plant. This technical guide delves into the discovery, history, and chemical characterization of mintlactone, providing an in-depth analysis for researchers, scientists, and professionals in drug development. This document outlines the experimental protocols for the isolation and identification of mintlactone, presents quantitative data on its occurrence, and illustrates the biosynthetic pathways involved in its formation. The information is structured to facilitate a comprehensive understanding of this potent aroma compound, from its initial detection to its significance in the quality of peppermint oil.

Introduction

Peppermint (Mentha piperita), a hybrid mint, is cultivated worldwide for its essential oil, which is extensively used in the food, fragrance, and pharmaceutical industries. The characteristic cooling and refreshing aroma of peppermint oil is primarily attributed to high concentrations of menthol and menthone. However, the subtle yet crucial nuances of the peppermint scent are shaped by a complex interplay of numerous trace compounds. Among these, the p-menthane lactones, particularly (-)-mintlactone and its stereoisomer (+)-isomintlactone, are of significant interest. These compounds, present at trace levels, impart sweet, coconut-like, and coumarinic notes that are vital for a well-balanced and high-quality peppermint oil[1]. The elucidation of the structure and biosynthetic origin of these lactones has been a subject of scientific inquiry, revealing a close relationship with the degradation of menthofuran, another key volatile in peppermint.

History of Discovery

The initial identification of (-)-mintlactone and (+)-isomintlactone as constituents of peppermint oil was a significant step in understanding the complexity of its aroma. A pivotal study in this area was conducted by Takahashi and his colleagues in 1980. Their work was among the first to isolate and characterize these novel keto-alcohols from Mentha piperita essential oil[2]. They successfully isolated 0.5g of (-)-mintlactone and 0.1g of (+)-isomintlactone from a 10g fraction of peppermint oil, noting their presence in a 10:1 ratio[2]. This discovery highlighted the importance of investigating trace components to fully comprehend the sensory profile of natural extracts. Subsequent research has further solidified the role of these lactones as key contributors to the characteristic aroma of fresh peppermint leaves[3].

Chemical Properties and Sensory Profile

(-)-Mintlactone and (+)-isomintlactone are p-menthane bicyclic γ-lactones. Their chemical structures are closely related to other monoterpenes found in peppermint. Despite their low concentrations, these lactones possess very low odor thresholds, making them potent aroma-active compounds[3].

Sensory Profile:

-

(-)-Mintlactone: Contributes sweet, coconut, and coumarin-like aroma characteristics[1].

-

(+)-Isomintlactone: Also contributes to the sweet and coumarinic notes of peppermint oil.

-

Menthofurolactone: Another related p-menthane lactone, is described as having a nicely coumarinic, phenolic, and minty aroma that is very powerful[3].

The presence and relative abundance of these lactones can significantly impact the perceived quality of peppermint oil.

Quantitative Analysis

The concentration of mintlactone and its isomers in peppermint oil is typically low, often necessitating specialized analytical techniques for accurate quantification. The levels can vary depending on the geographical origin, cultivation practices, and processing of the peppermint.

| Compound | Concentration Range (in Peppermint Oil) | Geographical Origin/Notes | Reference |

| Mintlactone | 10.62% | Morocco (Note: This appears to be an unusually high value and may represent a specific chemotype or analytical interpretation) | [4] |

| (-)-Mintlactone & (+)-Isomintlactone | Trace levels | General | [1] |

| Menthofuran | 3.01% | Morocco | [5] |

Further research is needed to establish a more comprehensive and standardized range of concentrations for these compounds in various peppermint oils.

Experimental Protocols

The isolation and analysis of mintlactone from peppermint oil require a multi-step approach due to its low concentration.